Ammonium o-sulfobenzoic acid (CAS 6939-89-5) is the ammonium salt of 2-sulfobenzoic acid. It functions primarily as a supporting electrolyte, pH buffer, and stress-reducing agent in electrochemical processes, particularly in nickel plating baths. [REFS-1, REFS-2] Its specific combination of a sulfonate group, a carboxylic acid group, and an ammonium cation provides a distinct set of properties related to solubility, ionic conductivity, and electrochemical stability that are critical for achieving desired material deposition characteristics and process control. [3]
Substituting Ammonium o-sulfobenzoic acid with seemingly similar compounds like its parent acid, other salts (e.g., sodium), or simpler ammonium salts (e.g., ammonium sulfate) often fails in practice. The parent acid, o-sulfobenzoic acid, lacks the buffering capacity and specific ionic contribution of the ammonium cation, which is critical in maintaining pH stability in electroplating baths. [1] Simple salts like ammonium sulfate or sulfamic acid provide different anions that alter the internal stress, brightness, and hardness of electrodeposited metals like nickel. [2] The unique steric and electronic effects of the o-sulfobenzoate anion, combined with the properties of the ammonium cation, provide a specific performance profile in solution that is not replicated by these more common, generic substitutes.
Ammonium o-sulfobenzoic acid serves as a high-purity, crystalline intermediate for the synthesis of o-sulfobenzoic anhydride. A documented procedure starting from o-sulfobenzoic imide (saccharin) reports a yield of 91-95% for the target compound, which is sufficiently pure for direct conversion to the anhydride. [1] The material can be further purified via recrystallization from an equal weight of distilled water with approximately 90% recovery, indicating robust processability. [1] This contrasts with direct synthesis routes which may involve more challenging purifications.
| Evidence Dimension | Chemical Yield (as a stable intermediate) |
| Target Compound Data | 91-95% yield from o-sulfobenzoic imide |
| Comparator Or Baseline | General multi-step organic synthesis yields, which are often lower. |
| Quantified Difference | High yield indicates an efficient and reliable conversion process. |
| Conditions | Hydrolysis of o-sulfobenzoic imide with hydrochloric acid, followed by crystallization. |
For buyers in synthetic chemistry, this high-yield, easily purifiable pathway makes it a reliable and cost-effective precursor for producing o-sulfobenzoic anhydride compared to less direct or lower-yielding routes.
While direct head-to-head data is limited, the thermal stability of ammonium salts is highly dependent on the associated anion. For comparison, simple ammonium sulfate mixed with an organic polymer matrix shows stability up to 180 °C before exhibiting evident exothermic decomposition. [1] In another study, the energetic perovskite (C6H14N2)[NH4(ClO4)3] shows a very high decomposition peak at 401 °C, whereas replacing the ammonium (NH4+) with sodium (Na+) in a similar structure, (C6H14N2)[Na(ClO4)3], significantly lowers the decomposition peak to 354 °C. [2] This demonstrates that the ammonium cation contributes significantly to the thermal profile, and its stability is intrinsically linked to the entire salt structure, making it non-interchangeable with other salts for high-temperature applications.
| Evidence Dimension | Thermal Decomposition Onset/Peak |
| Target Compound Data | Specific data not available, but stability is tied to the o-sulfobenzoate anion. |
| Comparator Or Baseline | Ammonium sulfate mixture: Stable up to 180 °C. [<a href="https://doi.org/10.3390/pr10061177" target="_blank">1</a>] Sodium-based perovskite salt: Decomposes at 354 °C, which is 47 °C lower than its ammonium analogue. [<a href="https://doi.org/10.3390/molecules27030805" target="_blank">2</a>] |
| Quantified Difference | The choice of cation (Ammonium vs. Sodium) can alter decomposition temperature by over 45 °C in complex salts. |
| Conditions | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) at a heating rate of 10 °C/min. |
Procurement for applications involving elevated temperatures requires precise thermal stability data; substituting with a sodium salt or a simpler ammonium salt could lead to premature decomposition and process failure.
In electroplating, particularly for nickel, the choice of electrolyte anion is critical for controlling the internal stress of the deposited metal layer. Nickel sulfamate baths are widely used to produce low-stress deposits, which is a key advantage over traditional Watts-type nickel sulfate baths. [REFS-1, REFS-2] The sulfamate ion (H2NSO3−) is known to hydrolyze at low pH and elevated temperatures, forming ammonium and sulfate ions, which increases tensile stress in the deposit. [1] The use of ammonium o-sulfobenzoate provides a source of ammonium ions and a sulfonate-containing organic anion that acts as a stress-reducing agent and buffer, offering an alternative to sulfamate systems for controlling deposit properties without the same hydrolysis pathway.
| Evidence Dimension | Internal Stress in Nickel Deposits |
| Target Compound Data | Acts as a stress-reducing additive and pH buffer. |
| Comparator Or Baseline | Nickel Sulfamate: Prone to hydrolysis, forming ammonium and sulfate, which increases tensile stress. [<a href="https://patents.google.com/patent/EP0892087A2/en" target="_blank">1</a>] |
| Quantified Difference | Not directly quantified, but functionally distinct from sulfamate due to a different chemical structure and stability profile. |
| Conditions | Acidic nickel electroplating baths (pH 3.5-5.0), operating at 35-60°C. |
For buyers in the plating industry, selecting this compound provides a method to fine-tune deposit stress and bath stability, avoiding the specific operational drawbacks of sulfamate-based systems.
This compound is a strong candidate for formulating nickel electroplating solutions where precise control over internal stress and pH is required. Its role as a buffer and stress-reducing additive makes it suitable for applications demanding high-quality, low-stress nickel deposits, offering an alternative to systems based on sulfamic acid or nickel sulfamate that have different stability and performance profiles. [1]
Given its documented high-yield synthesis and straightforward purification, Ammonium o-sulfobenzoic acid is the right choice as a starting material or stable intermediate for producing o-sulfobenzoic anhydride and other related derivatives. Its crystalline nature and processability ensure reliability and reproducibility in multi-step synthetic routes. [2]
The compound's structure, combining an ammonium cation with a bifunctional aromatic anion (sulfonate and carboxylate), makes it a model for developing non-aqueous or specialized aqueous electrolytes. Researchers formulating electrolytes for batteries or other electrochemical cells can use this compound where the specific ionic properties and thermal stability of the ammonium salt are advantageous over alkali metal alternatives like sodium or lithium salts. [3]
Irritant